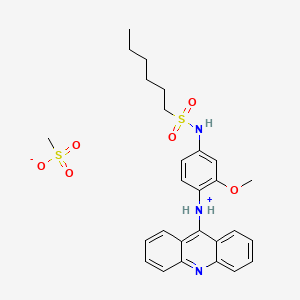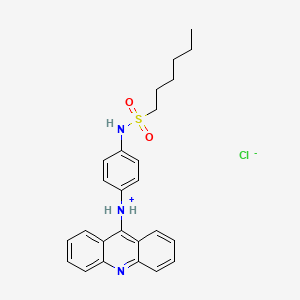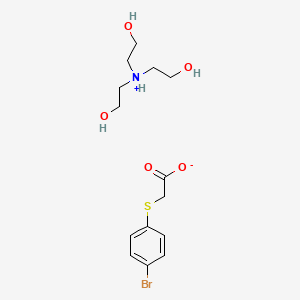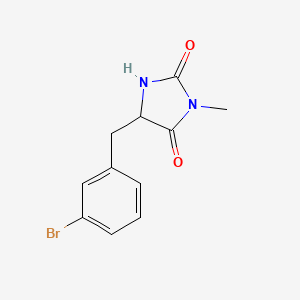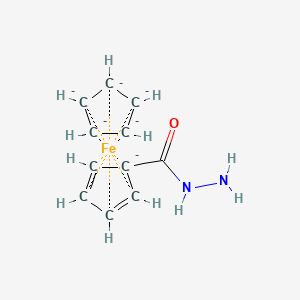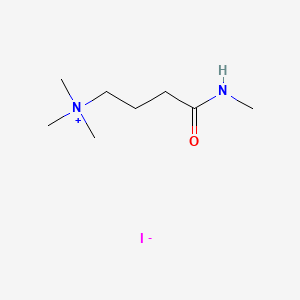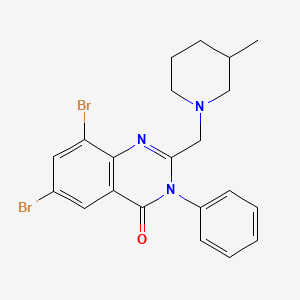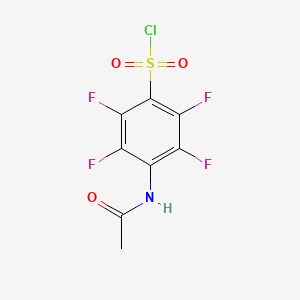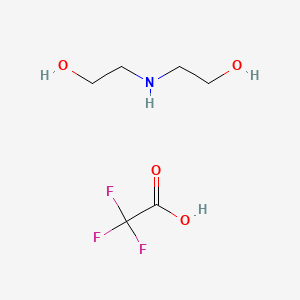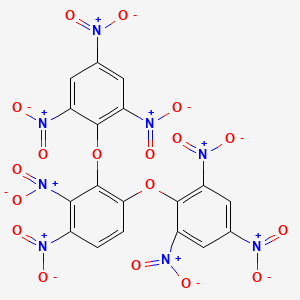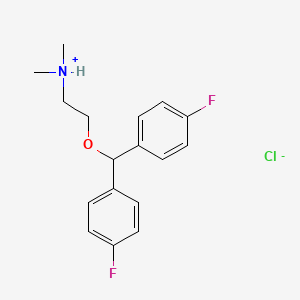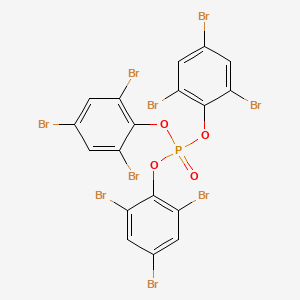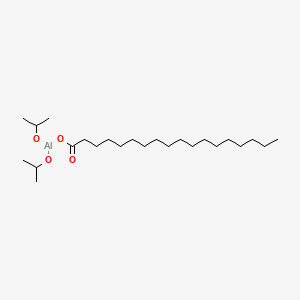
4-Hydroxy-2,2-dimethyl-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,2-dimethyl-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a hydroxyl group at the 4-position and two methyl groups at the 2-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2-dimethyl-benzofuran-3-one can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization reaction . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the scalability and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,2-dimethyl-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzofuran-3-one derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
4-Hydroxy-2,2-dimethyl-benzofuran-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2-dimethyl-benzofuran-3-one involves interactions with specific molecular targets and pathways. For example, it may inhibit microbial growth by interfering with essential enzymes or cellular processes in microorganisms . The hydroxyl group and the benzofuran ring play crucial roles in its biological activity, allowing it to interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties.
2-Butyl-3-(4-hydroxyphenyl)benzofuran: Exhibits antimicrobial and antifungal activities.
3-(3,5-Dibromo-4-Hydroxy-Benzoyl)-2-Ethyl-Benzofuran-6-Sulfonic Acid: Used in various chemical and pharmaceutical applications.
Uniqueness
4-Hydroxy-2,2-dimethyl-benzofuran-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81407-92-3 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4-hydroxy-2,2-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O3/c1-10(2)9(12)8-6(11)4-3-5-7(8)13-10/h3-5,11H,1-2H3 |
InChI Key |
MFKZJQKLMTYVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C(C=CC=C2O1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


